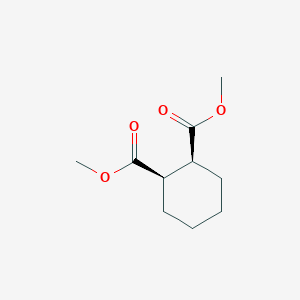

Dimethyl cis-1,2-Cyclohexanedicarboxylate

Descripción general

Descripción

Dimethyl cis-1,2-Cyclohexanedicarboxylate is an organic compound with the molecular formula C10H16O4. It is a colorless to almost colorless clear liquid with a sweet fragrance. This compound is primarily used in the plastics industry as a plasticizer and in the preparation of polyester fibers, coatings, and inks .

Métodos De Preparación

Dimethyl cis-1,2-Cyclohexanedicarboxylate can be synthesized through the esterification of cis-1,2-Cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester . Industrial production methods may involve continuous processes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Dimethyl cis-1,2-Cyclohexanedicarboxylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form cis-1,2-Cyclohexanedicarboxylic acid and methanol.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

DCC has been extensively studied for its applications in various fields:

Organic Synthesis

DCC serves as a valuable building block in organic chemistry. It is utilized in the synthesis of complex organic molecules due to its ability to undergo various chemical reactions such as:

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Reduction : Reduction reactions convert ester groups into alcohols.

- Substitution Reactions : Nucleophilic substitution can yield different derivatives.

Biological Applications

DCC is employed in the synthesis of biologically active compounds. It acts as a precursor for pharmaceuticals and agrochemicals, facilitating the development of new therapeutic agents .

Polymer Chemistry

In industrial applications, DCC is used in the production of polymers and resins. Its ester groups contribute to the flexibility and durability of polymer materials, making it suitable for various applications including:

Case Study 1: Pharmaceutical Development

A study focused on the synthesis of novel anti-inflammatory drugs utilized DCC as a key intermediate. The compound's reactivity allowed for the efficient formation of targeted drug molecules, demonstrating its potential in medicinal chemistry.

Case Study 2: Polymer Production

Research conducted on the use of DCC in PVC formulations revealed that incorporating DCC improved the mechanical properties of the final product. The study highlighted how DCC enhances flexibility and thermal stability in PVC applications.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Pharmaceutical Chemistry | Precursor for drug synthesis | Facilitates development of therapeutics |

| Polymer Chemistry | Component in PVC and resins | Enhances flexibility and durability |

Mecanismo De Acción

The mechanism of action of Dimethyl cis-1,2-Cyclohexanedicarboxylate primarily involves its role as a plasticizer, where it interacts with polymer chains to increase their flexibility and reduce brittleness. In chemical reactions, its ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products .

Comparación Con Compuestos Similares

Dimethyl cis-1,2-Cyclohexanedicarboxylate can be compared with similar compounds such as:

Dimethyl trans-1,2-Cyclohexanedicarboxylate: The trans isomer has different spatial arrangement of the ester groups, leading to different physical and chemical properties.

Dimethyl 1,4-Cyclohexanedicarboxylate: This compound has ester groups at the 1 and 4 positions of the cyclohexane ring, resulting in different reactivity and applications

The uniqueness of this compound lies in its specific cis configuration, which influences its solubility, reactivity, and effectiveness as a plasticizer.

Actividad Biológica

Dimethyl cis-1,2-cyclohexanedicarboxylate (DMCHDC) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article presents a detailed overview of the biological activity of DMCHDC, including its pharmacological properties, toxicological assessments, and relevant case studies.

- Molecular Formula: C10H16O4

- Molecular Weight: 200.23 g/mol

- CAS Number: 1687-29-2

- Physical State: Colorless to almost colorless liquid

- Purity: >96% (GC)

- Boiling Point: 111 °C at 5 mmHg

Pharmacological Properties

DMCHDC exhibits several pharmacological properties that make it an interesting compound for research:

- Antimicrobial Activity: Preliminary studies indicate that DMCHDC possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Anti-inflammatory Effects: Research has indicated that DMCHDC may have anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with DMCHDC.

- Analgesic Activity: Some studies suggest that DMCHDC may exhibit analgesic effects. Animal models have shown reduced pain responses when administered DMCHDC, indicating its potential as a pain-relief agent.

Toxicological Assessments

The safety profile of DMCHDC has been evaluated through various toxicological studies:

- Acute Toxicity: In animal studies, the oral LD50 for DMCHDC was found to be greater than 2000 mg/kg, indicating low acute toxicity .

- Skin and Eye Irritation: DMCHDC was non-irritating to skin but slightly irritating to eyes in rabbit models .

- Genotoxicity Studies: Results from bacterial reverse mutation assays and chromosomal aberration tests indicated that DMCHDC is non-genotoxic .

Case Studies and Research Findings

Several research findings highlight the biological activities of DMCHDC:

- Study on Antimicrobial Properties:

- Inflammation and Pain Management:

- Pharmacokinetics:

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

dimethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIACXWOETVLBIA-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-29-2 | |

| Record name | rel-1,2-Dimethyl (1S,2R)-1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-dimethyl ester, (1S,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.